molecular formula C7H16ClNO2S B8816593 S-tert-Butyl-L-cysteine hydrochloride

S-tert-Butyl-L-cysteine hydrochloride

Cat. No.: B8816593
M. Wt: 213.73 g/mol
InChI Key: MHBMYFJKEBCMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-tert-Butyl-L-cysteine hydrochloride: is a derivative of the amino acid cysteine. It is characterized by the presence of a tert-butyl group attached to the sulfur atom of the cysteine molecule. This compound is often used in scientific research due to its unique properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of S-tert-Butyl-L-cysteine hydrochloride typically involves the protection of the thiol group of L-cysteine with a tert-butyl group. This can be achieved through the reaction of L-cysteine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of thiol protection and subsequent conversion to the hydrochloride salt, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: : S-tert-Butyl-L-cysteine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : S-tert-Butyl-L-cysteine hydrochloride is used as a building block in peptide synthesis. It helps in the protection of the thiol group during the synthesis process .

Biology: : In biological research, this compound is used to study the role of cysteine residues in proteins and enzymes. It is also used in the synthesis of cysteine-containing peptides .

Industry: : In the industrial sector, it is used in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of S-tert-Butyl-L-cysteine hydrochloride involves its interaction with cysteine residues in proteins. The tert-butyl group provides steric protection to the thiol group, preventing unwanted reactions during peptide synthesis. This allows for selective modification of cysteine residues in proteins and peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : S-tert-Butyl-L-cysteine hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection of the thiol group is required .

Properties

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.73 g/mol

IUPAC Name

2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H

InChI Key

MHBMYFJKEBCMDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC(C(=O)O)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of L-cysteine (30.3 g, 0.25 mol) and t-BuOH (62.2 mL, 0.65 mol) in 2N HCl (110 mL) was heated at 120° C. in a sealed flask for 48 h. After cooling, it was concentrated to dryness and triturated with acetone to give 14 as a white solid (45.0 g, 84%). 1H NMR (400 MHz, DMSO-d6) δ 8.58 (br s, 3H), 4.06 (t, 1H), 3.03 (m, 2H), 1.29 (s, 9H).
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
62.2 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Yield
84%

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